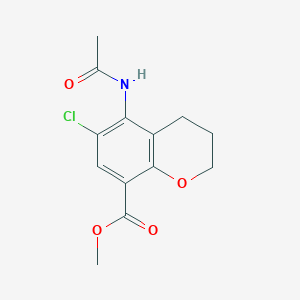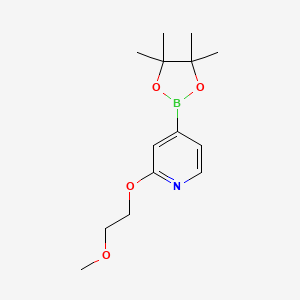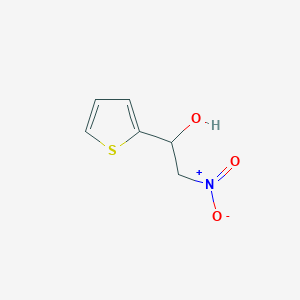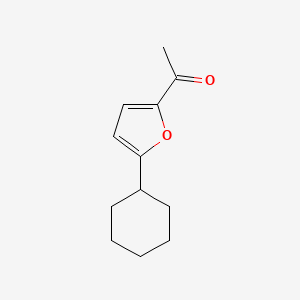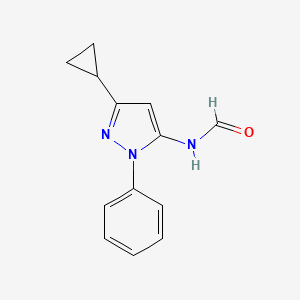
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound features a cyclopropyl group and a phenyl group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research.
Méthodes De Préparation
The synthesis of N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide typically involves the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with formic acid or formic acid derivatives. The reaction is usually carried out in the presence of a base such as triethylamine at room temperature . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl and cyclopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide can be compared with other pyrazole derivatives, such as:
3-cyclopropyl-1-methylpyrazol-5-amine: A precursor in the synthesis of the target compound.
N-(pyrazol-5-yl)benzenesulfonamide: Another pyrazole derivative with different functional groups.
Pyrazolo[1,5-a]pyrimidines: Fused heterocyclic compounds with similar structural features
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13N3O |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C13H13N3O/c17-9-14-13-8-12(10-6-7-10)15-16(13)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,14,17) |
Clé InChI |
KJGCHRJOEYOFBC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NN(C(=C2)NC=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


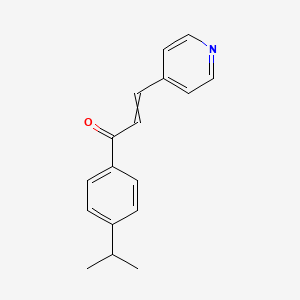

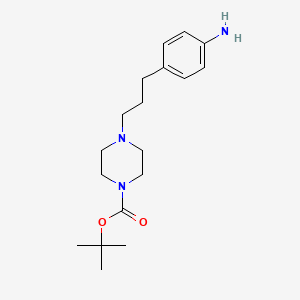

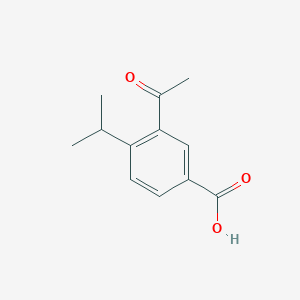

![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)

![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)
